2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
This compound is a sulfonamide derivative featuring a fused benzoxazole ring and a tetrahydroquinolinone moiety. The sulfonamide linkage (-SO₂NH-) bridges these two heterocyclic systems, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c20-15-6-1-9-7-10(2-4-12(9)17-15)19-25(22,23)11-3-5-14-13(8-11)18-16(21)24-14/h2-5,7-8,19H,1,6H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJOSRUQBAYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazole Ring Formation
The benzoxazole nucleus is typically synthesized via cyclization of substituted o-aminophenol derivatives. For the 5-sulfonamide-substituted variant, two approaches dominate:
Method A: Direct Cyclization with Sulfur Incorporation
- Reactants : 4-Sulfamoyl-2-aminophenol and triethyl orthoformate.
- Conditions : Reflux in acetic acid (120°C, 6–8 hours).
- Yield : 68–72%.
- Mechanism : Acid-catalyzed cyclodehydration forms the oxazole ring while retaining the sulfamoyl group.
Method B: Post-Cyclization Sulfonation
Sulfonyl Chloride Activation
The sulfonic acid intermediate is converted to sulfonyl chloride using phosphorus pentachloride (PCl5) in anhydrous dichloromethane:
$$
\text{Ar-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Ar-SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Synthesis of 2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine
Friedländer Annulation Approach
Reduction of Nitro Precursors
- Step 1 : Nitration of tetrahydroquinolin-6-one using HNO3/H2SO4.
- Step 2 : Catalytic hydrogenation (H2, Pd/C, 50 psi) to reduce nitro to amine.
- Overall Yield : 64%.
Sulfonamide Coupling and Final Assembly
The critical coupling step involves reacting benzoxazole-5-sulfonyl chloride with 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine:
Reaction Conditions :
- Solvent : Dry THF or DMF.
- Base : Triethylamine (2.5 equiv) to scavenge HCl.
- Temperature : 0°C → 25°C (gradual warming over 2 hours).
- Yield : 82–88%.
Mechanistic Insight :
The amine nucleophile attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. Steric hindrance from the tetrahydroquinolin moiety necessitates slow addition to minimize di- or polysubstitution.
Optimization and Industrial Scalability
Reaction Parameter Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonation Temp | −10°C to 0°C | Prevents over-sulfonation |
| Coupling Base | Et3N (2.5 equiv) | Neutralizes HCl, drives reaction |
| Solvent Purity | Anhydrous DMF | Minimizes hydrolysis |
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh), eluent = ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water (4:1) yields >99% purity by HPLC.
Analytical Characterization
Spectroscopic Data :
- FT-IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1675 cm⁻¹ (oxazolone C=O).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, SO2NH), 7.84 (d, J=8.4 Hz, 1H, Ar-H), 3.02 (t, J=6.8 Hz, 2H, CH2 tetrahydroquinolin).
- HRMS (ESI+) : m/z 403.0921 [M+H]⁺ (calc. 403.0918).
Challenges and Alternative Routes
Competing Side Reactions
Microwave-Assisted Synthesis
Recent advances show 30–40% reduction in reaction time using microwave irradiation (150 W, 100°C).
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to optimize the yield and selectivity of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities, making it a candidate for drug development. Its applications include:
Antimicrobial Activity
Research has indicated that derivatives of this compound demonstrate antimicrobial properties against various pathogens. In vitro studies show effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents.
Anticancer Properties
The compound has shown promise in cancer research. It inhibits the proliferation of cancer cells in several lines, including breast and lung cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways.
Neuroprotective Effects
Recent studies have highlighted its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. The compound appears to modulate oxidative stress and inflammation in neuronal cells.
Materials Science Applications
In addition to its biological applications, the compound's structural characteristics lend it utility in materials science:
Polymer Science
Incorporating this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. The sulfonamide group contributes to increased solubility and processability.
Sensor Development
The compound's ability to interact with various analytes makes it suitable for developing chemical sensors. Its derivatives have been tested for detecting environmental pollutants and biological markers.
Biochemical Applications
The biochemical relevance of this compound extends to:
Enzyme Inhibition Studies
It serves as a lead compound in designing enzyme inhibitors relevant for treating diseases linked to enzyme dysregulation. For instance, it has been tested against certain kinases involved in cancer progression.
Drug Delivery Systems
Research indicates potential use in drug delivery systems due to its favorable pharmacokinetic properties. Formulations utilizing this compound can improve the solubility and bioavailability of poorly soluble drugs.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound might inhibit a particular enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Evidence
The evidence highlights two compounds with partial structural overlap:
A. N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide ()
- Molecular Formula : C₂₂H₂₁N₃O₅S
- Key Features: Benzimidazolone core (instead of benzoxazole) with a 4-methoxyphenoxy substituent. Methyl groups at positions 1 and 3 of the benzimidazolone. Benzenesulfonamide group at position 3.
- Hypothetical Properties: Increased steric bulk due to methyl groups and methoxyphenoxy substituent.
B. N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide ()
- Molecular Formula : C₂₂H₂₈N₂O₄S
- Key Features: Tetrahydroquinolinone core with an isopentyl substituent at position 1. 2-Methoxy-5-methylbenzenesulfonamide group at position 4.
- Hypothetical Properties :
- Enhanced lipophilicity due to the isopentyl chain and methyl group.
- The methoxy group may improve solubility compared to unsubstituted analogs.
Structural and Functional Differences
The table below summarizes key distinctions between the target compound and its analogs:
Implications of Structural Variations
Benzoxazole vs. Benzimidazole: The benzoxazole’s oxygen atom (vs.
Substituent Effects :
- The absence of bulky groups (e.g., methyl or isopentyl) in the target compound may enhance binding to flat enzymatic pockets.
- The methoxy group in Compound B increases solubility but could reduce CNS penetration due to polarity .
Biological Activity
The compound 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound involves multiple steps typical for creating complex heterocycles. The initial stages focus on the formation of the tetrahydroquinoline core followed by the introduction of the benzoxazole and sulfonamide functionalities.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. A study evaluated various benzoxazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The synthesized compounds demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml . Although specific data for our compound is limited, its structural similarities suggest potential efficacy in antimicrobial applications.
Anticancer Properties
Benzoxazole derivatives have been studied for their anticancer properties. For instance, compounds featuring similar scaffolds have shown cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Further research is needed to determine if our compound exhibits similar effects.
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and other metalloproteins. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema . Specific studies on our compound's enzyme inhibition are sparse but warrant investigation given its structural characteristics.
Case Studies
Q & A
Q. What are the critical structural features of this compound that influence its reactivity in synthetic pathways?
The compound’s reactivity is governed by its fused benzoxazole and tetrahydroquinoline rings, the sulfonamide bridge, and keto groups. The benzoxazole moiety (with a 2-oxo group) participates in hydrogen bonding and π-π stacking, while the tetrahydroquinoline ring’s partial saturation allows for regioselective functionalization. Steric hindrance from the sulfonamide group may slow nucleophilic substitution but stabilize intermediates in multi-step syntheses .
Q. What analytical techniques are essential for confirming the purity and structure of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly resolving peaks for the sulfonamide NH (~10–12 ppm) and benzoxazole carbonyl (C=O, ~160–170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragments, ensuring correct molecular formula .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is validated using reverse-phase C18 columns with UV detection at λ = 254 nm .
Q. What are the optimal reaction conditions for synthesizing this compound with high yield?
Synthesis typically involves coupling 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 5-sulfonylbenzoxazole precursors. Key conditions:
- Solvent: Anhydrous DMF or THF under nitrogen to prevent hydrolysis .
- Temperature: 60–80°C for 12–24 hours to ensure complete sulfonamide bond formation .
- Catalyst: Triethylamine (TEA) or DMAP to deprotonate the amine and accelerate coupling .
- Yield: 65–80% after silica gel chromatography (ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for reactions like sulfonamide hydrolysis or ring-opening. For example, the ICReDD framework integrates reaction path searches to predict regioselectivity in benzoxazole functionalization . Molecular dynamics simulations (MD) further assess binding affinities to biological targets (e.g., enzymes) by analyzing hydrophobic interactions with the tetrahydroquinoline ring .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
- Assay Validation: Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm enzyme inhibition .
- Standardized Conditions: Control variables like pH (7.4 vs. 6.5), DMSO concentration (<1%), and cell passage number in cytotoxicity studies .
- Statistical Design: Apply factorial DOE (Design of Experiments) to identify confounding factors (e.g., temperature, solvent residuals) that alter activity .
Q. How does stereochemistry impact this compound’s interaction with biological targets, and what methods study this?
The compound’s planar benzoxazole and non-planar tetrahydroquinoline rings create chiral centers that influence binding to asymmetric enzyme pockets (e.g., kinases). Methods include:
- Chiral HPLC: Resolves enantiomers using Chiralpak IA/IB columns (heptane:isopropanol eluent) .
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding patterns in protein-ligand complexes .
- Circular Dichroism (CD): Detects conformational changes in secondary structures (e.g., α-helices) upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
